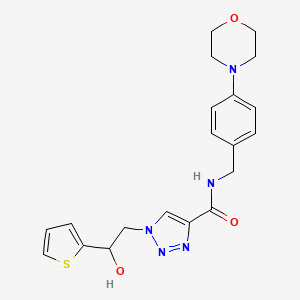

1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-morpholinobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound (CAS: 2034598-49-5) is a heterocyclic organic molecule with the molecular formula C₂₀H₂₃N₅O₃S and a molecular weight of 413.5 g/mol . Its structure integrates three key pharmacophores:

- A 1,2,3-triazole core, which facilitates hydrogen bonding and π-π stacking interactions.

- A thiophene ring linked to a hydroxyethyl group, contributing to lipophilicity and metabolic stability.

The compound’s synthetic versatility and structural complexity make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where triazole derivatives are active .

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[(4-morpholin-4-ylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c26-18(19-2-1-11-29-19)14-25-13-17(22-23-25)20(27)21-12-15-3-5-16(6-4-15)24-7-9-28-10-8-24/h1-6,11,13,18,26H,7-10,12,14H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHCKGJMQLCRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CN(N=N3)CC(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-morpholinobenzyl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a carboxamide functional group, and a thiophenyl moiety, which are known to contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can act as a bioisostere for amides and other functional groups, potentially influencing enzyme inhibition or receptor binding.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown antiproliferative effects against various cancer cell lines. A study demonstrated that triazole derivatives induced apoptosis in leukemia cell lines by causing DNA fragmentation and mitochondrial membrane potential changes .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K-562 | 5.0 | Induction of apoptosis |

| Jurkat | 3.5 | DNA damage and mitochondrial disruption |

| MOLT-4 | 6.0 | Cell cycle arrest |

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial effects. The compound's structure suggests potential activity against bacterial and fungal pathogens. In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Other Biological Activities

Research has also highlighted the anti-inflammatory properties of triazole derivatives. These compounds may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various triazole derivatives on leukemia cell lines. The results indicated that the compound exhibited comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against common pathogens. The findings revealed significant inhibition zones for both bacterial and fungal strains, underscoring the compound's therapeutic potential in infectious diseases .

Comparison with Similar Compounds

Triazole vs. Tetrazole Derivatives

Thiophene vs. Chlorophenyl Substituents

Morpholine Contributions

- The morpholinobenzyl group in the target compound improves aqueous solubility compared to the non-polar morpholinoacetamide in CAS 338749-93-2 .

Crystallographic and Stability Insights

- The compound in forms a hexameric structure via N–H···S/O hydrogen bonds, suggesting similar derivatives (including the target) may exhibit predictable crystallinity but variable solubility.

- The absence of chlorine in the target compound reduces risks of crystallographic disorder observed in chlorinated analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-morpholinobenzyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology :

- Step 1 : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated for structurally analogous compounds (e.g., triazole-thiophene hybrids) .

- Step 2 : Functionalize the morpholinobenzyl moiety via nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) to preserve sensitive groups .

- Step 3 : Optimize reaction solvents (e.g., ethanol, DMF) and catalysts (e.g., NaBH₄ for ketone reduction) to enhance yield and purity, as seen in related triazole syntheses .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography or recrystallization .

Q. How can the structure of this compound be rigorously characterized?

- Analytical Techniques :

- Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Potential Causes of Discrepancies :

- Variability in purity (e.g., residual solvents, byproducts) .

- Differences in assay conditions (e.g., cell line sensitivity, solvent polarity affecting solubility) .

- Solutions :

- Standardize purity assessment via elemental analysis (C, H, N) and LC-MS .

- Replicate assays under controlled conditions (e.g., fixed DMSO concentration ≤0.1% v/v) .

Q. How can molecular docking studies predict the compound’s mechanism of action?

- Methodology :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries for similar ligands) .

- Case Study : Analogous triazole-thiophene hybrids showed binding to α-glucosidase (ΔG = -8.2 kcal/mol), suggesting hypoglycemic potential .

Q. What in vitro assays are suitable for evaluating its antitumor activity?

- Assay Design :

| Assay Type | Protocol |

|---|---|

| MTT/PrestoBlue | Measure IC₅₀ against HeLa, MCF-7, or A549 cells after 48–72 hr exposure . |

| Apoptosis Detection | Use Annexin V-FITC/PI staining with flow cytometry . |

- Controls : Include cisplatin or doxorubicin as positive controls. Adjust for solubility limitations using co-solvents (e.g., PEG-400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.